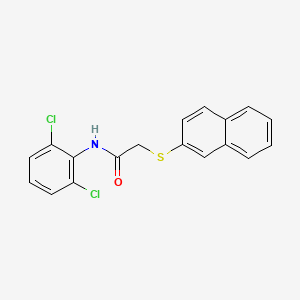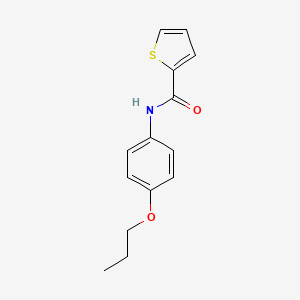![molecular formula C16H14BrNO3 B4403248 4-{[(2-bromophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4403248.png)
4-{[(2-bromophenyl)amino]carbonyl}phenyl propionate
Übersicht
Beschreibung
4-{[(2-bromophenyl)amino]carbonyl}phenyl propionate, also known as BRP propionate, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This molecule belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to possess anti-inflammatory, analgesic, and antipyretic properties.
Wirkmechanismus
The mechanism of action of 4-{[(2-bromophenyl)amino]carbonyl}phenyl propionate propionate involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that mediate inflammation, pain, and fever. This compound propionate selectively inhibits COX-2, an isoform of COX that is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. By inhibiting COX-2, this compound propionate reduces the production of pro-inflammatory cytokines and prostaglandins, leading to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound propionate has been found to have several biochemical and physiological effects in various disease models. In rheumatoid arthritis, this compound propionate has been shown to reduce the levels of IL-1β and TNF-α, two pro-inflammatory cytokines that are involved in joint inflammation and destruction. In osteoarthritis, this compound propionate has been found to protect cartilage from degradation by reducing the production of matrix metalloproteinases (MMPs), enzymes that degrade cartilage. In cancer, this compound propionate has been shown to induce apoptosis, a process of programmed cell death, in cancer cells by activating the caspase pathway.
Vorteile Und Einschränkungen Für Laborexperimente
4-{[(2-bromophenyl)amino]carbonyl}phenyl propionate propionate has several advantages for lab experiments, including its ability to selectively inhibit COX-2, its anti-inflammatory, analgesic, and antipyretic properties, and its potential therapeutic applications in various diseases. However, there are also some limitations to using this compound propionate in lab experiments, including its potential toxicity and side effects, its limited solubility in water, and the need for further research to determine its optimal dosage and treatment duration.
Zukünftige Richtungen
There are several future directions for the research on 4-{[(2-bromophenyl)amino]carbonyl}phenyl propionate propionate, including its potential applications in other diseases, such as inflammatory bowel disease and Alzheimer's disease, its combination with other drugs for synergistic effects, its development as a targeted drug delivery system, and its optimization for clinical use. Further research is needed to fully understand the mechanism of action and therapeutic potential of this compound propionate and to develop effective and safe treatments for various diseases.
Wissenschaftliche Forschungsanwendungen
4-{[(2-bromophenyl)amino]carbonyl}phenyl propionate propionate has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, osteoarthritis, and cancer. In rheumatoid arthritis, this compound propionate has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and reduce joint inflammation and pain. In osteoarthritis, this compound propionate has been shown to protect cartilage from degradation and reduce pain. In cancer, this compound propionate has been found to inhibit the growth and proliferation of cancer cells and induce apoptosis.
Eigenschaften
IUPAC Name |
[4-[(2-bromophenyl)carbamoyl]phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-2-15(19)21-12-9-7-11(8-10-12)16(20)18-14-6-4-3-5-13(14)17/h3-10H,2H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIDVQMNRBZCRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}phenyl)ethanone](/img/structure/B4403165.png)
![3-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl acetate](/img/structure/B4403174.png)

![N-[2-(aminocarbonyl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4403187.png)
![N-[2-methoxy-5-(2-quinoxalinyl)phenyl]isonicotinamide](/img/structure/B4403192.png)
![4-cyano-2-fluoro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B4403193.png)
![N-{2-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}-3-nitrobenzamide](/img/structure/B4403227.png)
![3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl acetate](/img/structure/B4403231.png)
![N-[2-(4-ethyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B4403234.png)

![4-[4-(4-biphenylyloxy)butyl]morpholine hydrochloride](/img/structure/B4403259.png)

![2,6-dimethyl-4-[4-(3-nitrophenoxy)butyl]morpholine hydrochloride](/img/structure/B4403264.png)
![N-[2-(2-biphenylyloxy)ethyl]-2-chlorobenzamide](/img/structure/B4403271.png)